* For research use only. Not for human or veterinary use.
Description
What is 4-(4-Hydroxyphenyl)cyclohexanone?
4-(4-Hydroxyphenyl)cyclohexanone is an organic compound with the molecular formula C12H14O2
and a molecular weight of 190.24 g/mol. It features a cyclohexanone ring with a hydroxyphenyl group at the fourth position. It typically appears as a white to almost white crystalline solid.
Identifiers:
CAS Number: 105640-07-1
PubChem CID: 4598916
MDL Number: MFCD00210693
Synonyms: The compound is also known by several other names, including:
4-(4-hydroxyphenyl)cyclohexan-1-one
4-(4-Hydroxy-phenyl)-cyclohexanone
4-(4-Oxocyclohexyl)phenol
Synthesis and Reactions
Synthetic Routes and Reaction Conditions:
Condensation Reaction: A common method involves condensing p-nitrophenol with cyclohexanone. Initially, p-nitrophenol reacts with an alkaline solution to form sodium p-nitrophenol, which then undergoes a condensation reaction with cyclohexanone under basic conditions.
Hydroxylation Reaction: Another method involves the hydroxylation of cyclohexanone using a strong base, such as sodium hydroxide, in the presence of a suitable catalyst.
Industrial Production: Industrial production typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity, using catalysts and optimized reaction conditions to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: Can undergo oxidation to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ketone group can yield alcohol derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The hydroxy group can participate in various substitution reactions, such as esterification or etherification. Reagents like acyl chlorides or alkyl halides can be used for these reactions.
Biological Activities and Research Applications
4-(4-Hydroxyphenyl)cyclohexanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in synthesizing various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Biological Activities:
Analgesic Properties: Compounds similar to 4-(4-Hydroxyphenyl)cyclohexanone have shown analgesic effects in animal models, comparable to analgesics like meperidine. These compounds can interfere with nerve transmission pathways, potentially providing pain relief.
Estrogen Receptor Modulation: It acts as a selective agonist for the estrogen receptor beta isoform, which is crucial for enhancing memory consolidation and may have implications for cognitive function and neuroprotection. This modulation is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
Anti-inflammatory Effects: Derivatives have demonstrated the ability to inhibit inflammatory pathways in in vitro studies, suggesting potential applications in treating inflammatory diseases.
Antiviral Activity: N-(4-hydroxyphenyl) retinamide (4-HPR), a compound related to 4-(4-Hydroxyphenyl)cyclohexanone, has demonstrated antiviral activity against the Zika virus.
Comparison with Similar Compounds
Compound
Difference
Impact
4-Phenylcyclohexanone
Lacks the hydroxy group
Different chemical reactivity and applications
4-(4-Methoxyphenyl)cyclohexanone
Contains a methoxy group instead of a hydroxy group
Affects its solubility and reactivity
4-(4-Aminophenyl)cyclohexanone
Contains an amino group instead of a hydroxy group
Alters its chemical and biological properties, leading to different interactions with biological systems.
4-(4-Hydroxyphenyl)cyclohexanone is unique due to the presence of both a hydroxy group and a ketone group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.